Oxasulfuron
Overview
Description
Oxasulfuron is a sulfonylurea herbicide primarily used for post-emergence control of grass and broad-leaved weeds in crops such as soybeans and corn . It is known for its low application rates, low mammalian toxicity, and high herbicidal activity . The chemical formula of this compound is C₁₇H₁₈N₄O₆S, and it has a molecular weight of 406.41 g/mol .
Mechanism of Action
Target of Action
Oxasulfuron is a sulfonylurea herbicide . Its primary target is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), which plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) . In addition, it has been reported that this compound may interact with the Tumor necrosis factor receptor superfamily member 5 .
Mode of Action
This compound inhibits the activity of AHAS, thereby preventing the synthesis of essential branched-chain amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant . It is absorbed by both the shoots and roots of plants and is then translocated to the meristematic tissues .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting AHAS, this compound disrupts this pathway, leading to a deficiency of these essential amino acids . This deficiency affects protein synthesis and plant growth, ultimately leading to plant death .
Pharmacokinetics (ADME)
It is known that this compound is a post-emergence herbicide, suggesting that it is likely absorbed by plants after application and then distributed throughout the plant via translocation
Result of Action
The primary result of this compound’s action is the death of the plant. This occurs due to the disruption of protein synthesis and plant growth caused by the inhibition of AHAS . Specifically, treated plants typically yellow and die within 1-3 weeks of application .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is subject to pH-dependent hydrolytic degradation and can undergo photolytic degradation in both liquid and sorbed phases . Furthermore, it has been suggested that this compound is rainfast within four hours of application, and its efficacy can be optimized with the use of a surfactant .
Biochemical Analysis
Biochemical Properties
By inhibiting this enzyme, Oxasulfuron prevents the synthesis of these amino acids, leading to the death of the plant .
Cellular Effects
The primary cellular effect of this compound is the inhibition of the AHAS enzyme, disrupting the normal metabolic processes within the plant cell . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the death of the plant .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of the AHAS enzyme . This enzyme is crucial for the synthesis of branched-chain amino acids. When this compound binds to AHAS, it prevents the enzyme from catalyzing the reactions necessary for amino acid synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are typically observed within 1-3 weeks following application . Over time, treated plants exhibit yellowing and eventually die due to the disruption of amino acid synthesis
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of branched-chain amino acids . By inhibiting the AHAS enzyme, this compound disrupts this pathway, leading to a deficiency of these essential amino acids in the plant .
Transport and Distribution
Following application, this compound is absorbed by the roots and shoots of plants and is then translocated to the meristematic tissue
Subcellular Localization
Given its mode of action, it is likely that this compound or its metabolites interact with the AHAS enzyme within the cytoplasm of the cell, where amino acid synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxasulfuron is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of 3-oxetanyl 2-[(4,6-dimethyl-2-pyrimidinyl)carbamoylsulfamoyl]benzoate. This intermediate is then subjected to various chemical reactions, including sulfonylation and carbamoylation, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxasulfuron undergoes several types of chemical reactions, including:
Hydrolysis: This compound is subject to pH-dependent hydrolytic degradation.
Photolytic Degradation: It can undergo photolytic degradation in both liquid and sorbed phases.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous environments with varying pH levels.
Photolytic Degradation: Involves exposure to UV light in aqueous solutions.
Major Products Formed
Hydrolysis Products: Include various sulfonylurea derivatives.
Photolytic Products: Include oxetan-3-yl 2-(formilsulfamoyl)benzoate and N-(4,6-dimethyl-pyrimidin-2-yl)formamide.
Scientific Research Applications
Oxasulfuron has several scientific research applications, including:
Environmental Chemistry: Used to study the degradation products and environmental fate of sulfonylurea herbicides.
Analytical Chemistry: Employed as an analytical standard in high-performance liquid chromatography (HPLC) and capillary electrophoresis-mass spectrometry (CE-MS) for the quantification of herbicides in environmental samples.
Agricultural Research: Investigated for its efficacy in controlling various weed species in crops.
Comparison with Similar Compounds
Oxasulfuron belongs to the sulfonylurea class of herbicides, which includes other compounds such as:
- Metsulfuron-methyl
- Triasulfuron
- Chlorsulfuron
- Amidosulfuron
- Mesosulfuron-methyl
- Bensulfuron-methyl
- Tritosulfuron
Uniqueness
This compound is unique due to its specific molecular structure, which includes an oxetanyl group. This structural feature contributes to its distinct herbicidal activity and environmental behavior compared to other sulfonylurea herbicides .
Properties
IUPAC Name |
oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6S/c1-10-7-11(2)19-16(18-10)20-17(23)21-28(24,25)14-6-4-3-5-13(14)15(22)27-12-8-26-9-12/h3-7,12H,8-9H2,1-2H3,(H2,18,19,20,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXAXYHXMLCCJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC3COC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034364 | |
Record name | Oxasulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144651-06-9 | |
Record name | Benzoic acid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-, 3-oxetanyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144651-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxasulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144651069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxasulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-, 3-oxetanyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXASULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698F069J44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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